molecular formula C13H15N3O2S B2963241 N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide CAS No. 1797714-20-5

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B2963241
CAS No.: 1797714-20-5
M. Wt: 277.34
InChI Key: ALUOXKVZDULRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide is a heterocyclic compound that features a thiazole ring, a piperidine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with a furan-2-carboxylic acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be performed under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used .

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide include other heterocyclic compounds with thiazole, piperidine, and furan rings. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-12(11-2-1-8-18-11)15-10-3-6-16(7-4-10)13-14-5-9-19-13/h1-2,5,8-10H,3-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUOXKVZDULRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.